2-(Quinolin-8-yloxy)propanoic acid
Overview
Description
2-(Quinolin-8-yloxy)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Quinoline derivatives, such as those found in the quinolone class of antibacterials, are pivotal in the fight against infections. They operate through a unique mechanism, inhibiting DNA gyrase, which is crucial for bacterial DNA replication. This class of compounds has been essential in developing treatments for a wide range of bacterial infections, showcasing the importance of quinoline structures in developing new anti-infective agents (Bisacchi, 2015).
Corrosion Inhibition
Quinoline derivatives have been investigated for their effectiveness as corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them suitable for protecting metals against corrosion, highlighting their importance in industrial applications (Verma et al., 2020).
Cancer Research and Drug Development
Quinoline compounds, including those combined with other bioactive moieties, are being explored for their anticancer properties. These compounds have shown promise in inhibiting tubulin polymerization, various kinases, and DNA cleavage activities, indicating their potential as templates for designing new anticancer drugs. The hybridization of quinolines with other structures, such as chalcones, has led to compounds with significant anticancer activities, underscoring the versatility of quinoline scaffolds in medicinal chemistry (Mohamed & Abuo-Rahma, 2020).
Environmental Applications
The degradation of quinoline compounds, due to their use in various industries, poses environmental challenges. Research into the biodegradation of quinolines aims to improve efficiency and fully utilize these compounds without harming the environment. The exploration of microbial strains and technologies for quinoline degradation highlights the environmental significance of managing these compounds (Luo et al., 2020).
Properties
IUPAC Name |
2-quinolin-8-yloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWSJOVJCOZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387543 | |
Record name | 2-(quinolin-8-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331474-43-2 | |
Record name | 2-(quinolin-8-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.